1H-Indole-5-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQIAZZRZXXUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664638 | |
| Record name | 1H-Indole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161397-68-8 | |
| Record name | 1H-Indole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Indole 5 Carbonyl Chloride
Established Synthetic Routes to Indole (B1671886) Acyl Chlorides
The traditional methods for synthesizing 1H-Indole-5-carbonyl chloride primarily involve the transformation of indole-5-carboxylic acid using halogenating agents. Direct chlorination of the indole ring system is also a considered route, though it presents unique challenges.
Conversion from Corresponding Indole-5-carboxylic Acids Utilizing Halogenating Reagents
The most common and well-established method for the preparation of this compound is the reaction of indole-5-carboxylic acid with a halogenating agent. This transformation is a fundamental reaction in organic chemistry, converting a carboxylic acid into a more reactive acyl chloride, which is a versatile precursor for the synthesis of esters, amides, and other carbonyl derivatives.
Commonly employed halogenating reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert anhydrous solvent, such as dichloromethane (B109758) or toluene (B28343), often at reflux temperatures to ensure complete conversion. For instance, refluxing 5-bromoindole-2-carboxylic acid with an excess of thionyl chloride in anhydrous toluene can lead to a quantitative conversion to the corresponding acid chloride within a couple of hours.
A specific example of this methodology is the synthesis of 1H-indole-2-carbonyl chloride, where indole-2-carboxylic acid is treated with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane. chemicalbook.com This reaction proceeds efficiently at 40°C, yielding the product in high purity. chemicalbook.com
| Reagent | Typical Conditions | Advantages | Disadvantages/Considerations |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., toluene) | Readily available, inexpensive, gaseous byproducts (SO₂ and HCl) are easily removed. | Can be harsh and may not be suitable for sensitive substrates. Excess reagent is often required. |
| Oxalyl Chloride ((COCl)₂) | Often used with a catalytic amount of DMF in a chlorinated solvent (e.g., CH₂Cl₂) at moderate temperatures. chemicalbook.com | Milder conditions compared to thionyl chloride, volatile byproducts (CO, CO₂, and HCl). | More expensive than thionyl chloride. The reaction can be vigorous. |
| Phosphorus Pentachloride (PCl₅) | Can be used for the conversion of carboxylic acids to acyl chlorides. epo.org | Effective for certain substrates. | Solid byproduct (POCl₃) can complicate purification. |
Considerations for Direct Chlorination on Substituted Indole Systems
Direct chlorination of the indole nucleus is an alternative approach to introduce a chlorine atom, which could then be followed by other functional group manipulations to arrive at the target acyl chloride. However, the regioselectivity of electrophilic substitution on the indole ring is a critical factor to consider. The indole system is electron-rich, and direct halogenation typically occurs at the C3 position, which is the most nucleophilic site.
To achieve chlorination at the C5 position, the directing effects of existing substituents on the indole ring must be carefully managed. In some cases, a blocking group can be introduced at the more reactive positions to guide the electrophile to the desired location. Furthermore, the reaction conditions, including the choice of chlorinating agent and solvent, play a crucial role in determining the outcome of the reaction. chemrevlett.comrsc.org
For instance, copper-mediated C-2 chlorination of indoles has been achieved with high regioselectivity by using a directing pyrimidyl protection group on the indole nitrogen. rsc.orgresearchgate.net While this method targets the C2 position, it highlights the principle of using directing groups to control the site of halogenation. Direct chlorination at the C5 position of an unsubstituted indole is challenging due to the inherent reactivity of the C3 and C2 positions. Therefore, this is generally not the preferred method for the synthesis of this compound.
Modern and Sustainable Synthetic Approaches for Indole Carbonyl Chlorides
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This trend has also impacted the synthesis of indole derivatives, with a focus on green chemistry principles, microwave-assisted reactions, and the use of novel reaction media like ionic liquids. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Application of Green Chemistry Principles in Synthetic Strategies
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov In the context of synthesizing indole carbonyl chlorides and related derivatives, this translates to using less toxic reagents, employing catalytic methods, and utilizing greener solvents. openmedicinalchemistryjournal.comrsc.org
The use of water as a solvent is a key aspect of green chemistry, and several methods for the synthesis of indole derivatives in aqueous media have been developed. openmedicinalchemistryjournal.com For example, the synthesis of bis(indolyl)methanes has been achieved in water using a phase-transfer catalyst under microwave irradiation, avoiding the use of volatile and flammable organic solvents. beilstein-journals.org While not a direct synthesis of the target compound, these methodologies showcase the potential for developing greener routes to indole-based molecules.
Microwave Irradiation-Assisted Synthesis for Reaction Acceleration
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. openmedicinalchemistryjournal.comtandfonline.com This technology has been successfully applied to the synthesis of various indole derivatives. mdpi.comresearchgate.net
A notable example is the regioselective 3-acylation of unprotected indoles using acid anhydrides, where microwave irradiation in the presence of a catalytic amount of Y(OTf)₃ in an ionic liquid completes the reaction in a very short time. nih.govmdpi.com This demonstrates the potential of microwave heating to drive reactions that might otherwise require harsh conditions or prolonged reaction times. The synthesis of indole-2-carboxylic acid esters has also been improved using controlled microwave irradiation in an ionic liquid, highlighting the broad applicability of this technique. researchgate.net
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of 2-methyl-1H-indole-3-carboxylate derivatives | 12 hours in an oil bath | 3 hours with microwave heating | mdpi.com |
| Regioselective 3-acylation of indoles | Longer reaction times, potential for side reactions | Very short reaction times, high yields | nih.govmdpi.com |
| Synthesis of bis(indolyl)methanes | 24 hours stirring at 70°C | 5-30 minutes with 100W microwave power | tandfonline.com |
Ionic Liquid-Mediated Reaction Environments for Enhanced Efficiency and Selectivity
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis. rsc.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to traditional volatile organic solvents. researchgate.net
Ionic liquids have been successfully employed in the synthesis of various indole derivatives, often leading to improved yields and selectivity. openmedicinalchemistryjournal.comresearchgate.net For example, the Friedel-Crafts acylation of indoles has been optimized using an ionic liquid, [BMI]BF₄, as the solvent in combination with a catalyst and microwave irradiation. mdpi.com This system allows for the reuse of the catalyst and solvent, aligning with the principles of green chemistry. mdpi.com
Task-specific ionic liquids (TSILs), which are designed to have specific catalytic or solubility properties, have also been developed for indole synthesis. researchgate.net For instance, a Brønsted acid functionalized ionic liquid has been used as an effective and recyclable catalyst for the Michael addition of indoles to α,β-unsaturated carbonyl compounds. openmedicinalchemistryjournal.com The use of both acidic and basic ionic liquids has been explored to catalyze different steps in multi-component reactions for the synthesis of complex indole derivatives. rsc.org
Strategic Deployment of Protecting Groups During this compound Synthesis
The synthesis of this compound, a reactive acylating agent, necessitates a carefully planned strategy that prominently features the use of protecting groups. The indole ring system, while aromatic, contains a nucleophilic nitrogen atom and reactive carbon positions (notably C3) that can interfere with the desired chemical transformations. bhu.ac.in Consequently, the temporary masking of the indole nitrogen is a critical step to ensure the successful and high-yield conversion of the precursor, 1H-Indole-5-carboxylic acid, into the target acid chloride.
The primary motivation for employing a protecting group on the indole nitrogen (N-1 position) is to mitigate its acidic and nucleophilic character. bhu.ac.in The N-H proton of the indole ring is significantly more acidic than a typical secondary amine, making it susceptible to deprotonation by bases or reaction with electrophilic reagents. During the conversion of a carboxylic acid to an acyl chloride using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), the unprotected N-H group would readily react, leading to undesired side products and a reduction in the yield of the target molecule.
The strategic approach to synthesizing this compound therefore involves a multi-step sequence centered around an N-protected intermediate. The general pathway is as follows:
Selection and installation of a suitable protecting group onto the nitrogen of an appropriate indole precursor, such as 1H-Indole-5-carboxylic acid.
Conversion of the carboxylic acid function of the N-protected intermediate into the carbonyl chloride.
Utilization of the N-protected this compound in subsequent reactions or, if the unprotected compound is the final target, removal (deprotection) of the protecting group, bearing in mind the potential instability of the final product.
Research in indole chemistry has identified several classes of protecting groups that are effective for the indole nitrogen. The choice of protecting group is dictated by its stability under the reaction conditions required for the subsequent synthetic steps and the ease of its removal without affecting other parts of the molecule. A patent for producing related indole-5-carboxylic acid derivatives explicitly notes the preparation from corresponding N-protected indole-5-carboxylic acid derivatives. google.com
Key protecting groups applicable to this synthesis include:
Sulfonyl Groups: Phenylsulfonyl (PhSO₂) and p-toluenesulfonyl (Tosyl or Ts) are widely used. They are robust, strongly electron-withdrawing groups that significantly decrease the nucleophilicity of the indole nitrogen. This deactivation prevents side reactions during the Friedel-Crafts acylation or the conversion to the acid chloride. researchgate.net The phenylsulfonyl group can be introduced onto the indole nitrogen and is stable during subsequent transformations. bhu.ac.inresearchgate.net
Carbamate Groups: The tert-butoxycarbonyl (Boc) group is another common choice. It is typically installed under basic conditions and is valued for its straightforward removal under acidic conditions. bhu.ac.innih.gov In syntheses involving multiple sensitive functional groups, the orthogonality of the Boc group's cleavage conditions is highly advantageous.
Silyl (B83357) Groups: Trialkylsilyl groups, such as the triisopropylsilyl (TIPS) group, are also employed. acs.org They are introduced by treating the indole with the corresponding silyl chloride. Deprotection is typically achieved using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). acs.org
A study by Nicolaou, Zaher, and Demopoulos specifically details the synthesis of various N-protected 1H-indole-5-carboxylic acids, which are the direct precursors for the target carbonyl chloride. auth.grcolab.wsresearchgate.net This work underscores the foundational role of N-protection in the chemistry of indole-5-carboxylic acid derivatives. For instance, the synthesis of diaminoindoles from nitro-substituted indole carboxylic acids demonstrated the necessity of a sophisticated protecting group strategy, employing groups like methoxymethyl (MOM) for the carboxylic acid and benzyloxycarbonyl (Cbz) for amine functionalities, while the indole nitrogen was also protected. acs.org
The conversion of the N-protected 1H-indole-5-carboxylic acid to the acid chloride is then carried out under anhydrous conditions. For example, reacting the N-protected acid with oxalyl chloride in a non-polar aprotic solvent like dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF), efficiently yields the desired N-protected this compound.
The following data table summarizes the characteristics of commonly used protecting groups in the context of this compound synthesis.
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Advantages |
| Phenylsulfonyl | PhSO₂ | Phenylsulfonyl chloride, Base (e.g., NaH) | Mild alkaline hydrolysis (e.g., NaOH, KOH) | Robust, strongly deactivating, good yields. researchgate.net |
| p-Toluenesulfonyl | Tosyl, Ts | p-Toluenesulfonyl chloride, Base | Strong acid or reductive conditions | Robust, widely used in indole chemistry. |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., DMAP) | Acidic conditions (e.g., TFA, HCl). acs.org | Easily removed, orthogonal to many other groups. nih.gov |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl), Base (e.g., Imidazole) | Fluoride ion source (e.g., TBAF). acs.org | Mild cleavage conditions. |
Reactivity and Reaction Mechanisms of 1h Indole 5 Carbonyl Chloride
Mechanistic Investigations of Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the primary reaction pathway for 1H-Indole-5-carbonyl chloride when reacting with nucleophiles. fiveable.me This process generally proceeds through an addition-elimination mechanism. fiveable.me The high reactivity of acid chlorides like this compound, when compared to other carboxylic acid derivatives such as esters or amides, is attributed to the excellent leaving group ability of the chloride ion. fiveable.me
Formation and Subsequent Collapse of the Tetrahedral Intermediate
The initial step in nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon of the this compound. This addition step leads to the formation of a transient, high-energy tetrahedral intermediate where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.comlibretexts.org This intermediate is characterized by an alkoxide ion. libretexts.org
The stability of this tetrahedral intermediate is a critical factor in the reaction pathway. For instance, in the reaction of 3-acylindoles with Grignard reagents, a stable enolate intermediate is formed. acs.org The subsequent collapse of the tetrahedral intermediate involves the reformation of the carbon-oxygen double bond and the expulsion of the leaving group, which in this case is the chloride ion. fiveable.memasterorganicchemistry.com The chloride ion is an excellent leaving group because its corresponding conjugate acid, HCl, is a strong acid, meaning the chloride ion is a weak base and can stabilize the negative charge. libretexts.org This elimination step is typically irreversible, driving the reaction towards the formation of the substitution product. ualberta.ca
The general mechanism can be visualized as follows:
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon.
Tetrahedral Intermediate Formation: A tetrahedral alkoxide intermediate is formed.
Elimination: The leaving group (chloride) is expelled, and the carbonyl group is restored.
Acid-Catalyzed Pathways in Acyl Substitution
Under acidic conditions, the carbonyl group of the this compound can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. byjus.com The mechanism proceeds through the following steps:
Protonation: The carbonyl oxygen is protonated by an acid catalyst. byjus.com
Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate. byjus.com
Proton Transfer: A proton is transferred from the nucleophile to the leaving group. byjus.com
Elimination: The protonated leaving group is eliminated. byjus.com
Deprotonation: The protonated carbonyl of the product is deprotonated to yield the final product and regenerate the acid catalyst. byjus.com
Acid catalysis is particularly relevant in reactions such as the Fischer esterification, where an alcohol acts as the nucleophile. libretexts.org
Base-Catalyzed Pathways in Acyl Substitution
In the presence of a base, the nucleophile is often deprotonated to generate a more potent anionic nucleophile. byjus.com For example, in the hydrolysis of an acid chloride, a hydroxide (B78521) ion acts as the nucleophile. ualberta.ca The base-catalyzed mechanism typically involves:
Nucleophilic Attack: The strong, anionic nucleophile attacks the carbonyl carbon of the this compound. byjus.com
Tetrahedral Intermediate Formation: A tetrahedral alkoxide intermediate is formed. byjus.com
Elimination: The intermediate collapses, expelling the chloride leaving group to form the substitution product. byjus.com
A common example is the reaction with amines, where the amine acts as the nucleophile. Often, a second equivalent of the amine or a non-nucleophilic base like pyridine (B92270) is used to neutralize the HCl produced during the reaction. uomustansiriyah.edu.iq
Analysis of Leaving Group Effects and Reactivity Trends in Indole (B1671886) Acyl Chlorides
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows the general trend: acid chlorides > acid anhydrides > esters > amides. ualberta.ca This trend is largely dictated by the ability of the leaving group to stabilize a negative charge. libretexts.org
The chloride ion is an excellent leaving group due to its low basicity. libretexts.org The inductive electron-withdrawing effect of the chlorine atom in this compound polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it highly reactive towards nucleophiles. libretexts.org While resonance stabilization can play a role in the reactivity of other acyl compounds, it is less significant for acid chlorides. libretexts.org
The indole ring itself can influence the reactivity. The electron-rich nature of the indole nucleus can affect the electrophilicity of the carbonyl group. However, the dominant factor remains the inherent reactivity of the acyl chloride functionality.
Chemo- and Regioselectivity in Reactions Involving this compound
Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs. slideshare.net In the context of this compound, these selectivities are crucial, particularly when the reaction partner has multiple reactive sites or when the indole ring itself can undergo further reactions.
Regioselective Acylation at Indole Ring Positions (e.g., C2, C3, C7)
The indole ring is known to undergo electrophilic substitution, with the C3 position being the most nucleophilic and typically the preferred site of attack. chemcess.combhu.ac.in However, when an acyl chloride like this compound is used as a reagent in reactions such as Friedel-Crafts acylation of another indole molecule, the regioselectivity of the acylation on the second indole ring is a key consideration.
Research has shown that direct C-H functionalization of indoles can be achieved with high regioselectivity. For instance, palladium-catalyzed alkylation of NH-indoles often occurs at the C2 position. thieme-connect.com Rhodium-catalyzed reactions have been developed for the C7-carbonylation of indolines. acs.org
When considering the acylation of an indole, Friedel-Crafts acylation typically occurs at the C3 position. mdpi.com However, the conditions can be tailored to favor other positions. For example, some studies have shown that intramolecular Friedel-Crafts acylations of 4-substituted indoles can proceed with high regioselectivity at the C5 position. beilstein-journals.org The presence of directing groups on the indole nitrogen can also influence the regioselectivity of C-H functionalization reactions.
In reactions where this compound is the electrophile, the primary reaction will be the nucleophilic acyl substitution at the carbonyl chloride. However, in subsequent or competing reactions, the regioselectivity of any transformations involving the indole ring itself (for example, further electrophilic attack on the benzene (B151609) or pyrrole (B145914) portion of the molecule) would depend on the reaction conditions and the directing effects of the existing acyl group and the indole nitrogen. For instance, rhodium-catalyzed double dehydrogenative Heck reactions of indole-2-carboxylic acids have shown that C3-H activation is a reversible step. acs.org
Competition between N-Acylation and C-Acylation Pathways
The indole ring possesses two primary nucleophilic sites: the nitrogen atom (N1) and the carbon at the third position (C3). bhu.ac.in Consequently, when this compound is reacted with another indole molecule or a similar N-H containing heterocycle, a competition arises between acylation at the nitrogen (N-acylation) and acylation at the carbon (C-acylation).
The outcome of this competition is highly dependent on the reaction conditions, particularly the nature of the base employed and the form in which the indole nucleophile exists. bhu.ac.in Electrophilic substitution on the indole ring generally favors the C3 position, as the resulting cationic intermediate (an indoleninium ion) is stabilized by delocalization of the positive charge without disrupting the aromaticity of the benzene ring. bhu.ac.in
However, direct N-acylation can be achieved and is often the desired pathway in synthetic strategies. The use of strong, non-nucleophilic bases such as sodium hydride (NaH) or sodium amide (NaNH₂) in aprotic solvents deprotonates the indole nitrogen, forming an indolide anion. bhu.ac.in The resulting N-anion is a potent nucleophile that readily attacks the electrophilic acyl chloride. The ionic nature of the sodium or potassium salts of indole tends to direct the reaction towards the nitrogen atom. bhu.ac.in Furthermore, bases like 4-dimethylaminopyridine (B28879) (DMAP) in the presence of triethylamine (B128534) (Et₃N) can also facilitate selective N-acylation. nih.gov
Conversely, when an indole Grignard reagent (indolylmagnesium halide) is used as the nucleophile, acylation occurs predominantly at the C3 position. bhu.ac.inacs.org The more covalent character of the N-Mg bond directs the electrophilic attack to the C3 carbon. bhu.ac.in
| Indole Substrate Condition | Typical Reagents/Base | Primary Product | Pathway |
|---|---|---|---|
| Neutral Indole with Base | NaH, t-BuONa, DMAP/Et₃N | N-Acyl Indole | N-Acylation bhu.ac.innih.gov |
| Indole Grignard Reagent | RMgX (e.g., MeMgI) | C3-Acyl Indole | C-Acylation bhu.ac.inacs.org |
Reactivity Profiles with Diverse Classes of Nucleophiles
The high reactivity of the acyl chloride functional group makes this compound an excellent precursor for a variety of carboxylic acid derivatives through nucleophilic acyl substitution. pressbooks.pubmasterorganicchemistry.com
Ester Formation via Reaction with Alcohols and Phenols
This compound reacts readily with both aliphatic alcohols and phenols to yield the corresponding esters. This transformation follows the general mechanism of nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org The initial tetrahedral intermediate then collapses, expelling a chloride ion to form the ester.
To drive the reaction to completion, a weak, non-nucleophilic base such as pyridine is commonly added. pressbooks.publibretexts.org The base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction, preventing potential side reactions and protonation of the starting materials. libretexts.org
| Reactant | General Structure | Product |
|---|---|---|
| Alcohol | R-OH | Alkyl 1H-indole-5-carboxylate |
| Phenol | Ar-OH | Aryl 1H-indole-5-carboxylate |
Amide Formation via Reaction with Primary and Secondary Amines
The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of 1H-indole-5-carboxamides. fishersci.itpearson.com This reaction, often referred to as the Schotten-Baumann reaction, proceeds via a nucleophilic addition-elimination mechanism. fishersci.itwikipedia.org The nitrogen atom of the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which subsequently eliminates HCl to yield the stable amide product. cognitoedu.orglibretexts.org
Due to the formation of HCl, the reaction is typically carried out using two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the acid, forming an ammonium (B1175870) chloride salt. cognitoedu.orglibretexts.org Alternatively, one equivalent of the amine can be used in conjunction with an auxiliary non-nucleophilic base like pyridine or triethylamine. fishersci.it
| Reactant | General Structure | Product | Product Class |
|---|---|---|---|
| Primary Amine | R-NH₂ | N-Substituted 1H-indole-5-carboxamide | Secondary Amide cognitoedu.org |
| Secondary Amine | R₂NH | N,N-Disubstituted 1H-indole-5-carboxamide | Tertiary Amide pearson.com |
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium Compounds)
Organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds are potent nucleophiles that react with acyl chlorides. libretexts.org The reaction with this compound typically proceeds in two stages.
First, the organometallic reagent adds to the carbonyl group, displacing the chloride ion to form a ketone (5-acyl-1H-indole). pearson.com However, ketones are themselves highly susceptible to attack by Grignard and organolithium reagents. pearson.com Therefore, unless the reaction is performed at very low temperatures with careful control of stoichiometry, a second equivalent of the organometallic reagent will attack the newly formed ketone. Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. pearson.com Isolating the ketone intermediate can be challenging due to its high reactivity.
| Reagent | Intermediate Product | Final Product (after workup) |
|---|---|---|
| Grignard Reagent (R-MgX) | 1-(1H-indol-5-yl)-1-alkanone | 1-(1H-indol-5-yl)-1,1-dialkyl-1-alkanol |
| Organolithium Compound (R-Li) | 1-(1H-indol-5-yl)-1-alkanone | 1-(1H-indol-5-yl)-1,1-dialkyl-1-alkanol |
Anhydride (B1165640) Formation via Reaction with Carboxylic Acids
This compound can be converted into a mixed carboxylic anhydride by reaction with a carboxylic acid. pressbooks.publibretexts.org This reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the carbonyl carbon of the acyl chloride. The process is facilitated by the presence of a base, such as pyridine, which neutralizes the liberated HCl. pressbooks.pub
A highly efficient alternative for preparing anhydrides involves the reaction of the acyl chloride with a pre-formed carboxylate salt, such as a zinc or sodium carboxylate. niscpr.res.in This method avoids the need for a separate base to scavenge acid and often proceeds in high yield under mild, aprotic conditions, allowing for the synthesis of both symmetrical and unsymmetrical anhydrides. niscpr.res.in
| Reactant | General Structure | Product | Product Class |
|---|---|---|---|
| Carboxylic Acid (+ Base) | R-COOH | 1H-Indole-5-carboxylic alkanoic anhydride | Mixed Anhydride pressbooks.pub |
| Carboxylate Salt | R-COO⁻M⁺ | 1H-Indole-5-carboxylic alkanoic anhydride | Mixed Anhydride niscpr.res.in |
Advanced Synthetic Applications of 1h Indole 5 Carbonyl Chloride As a Building Block
Construction of Complex Indole (B1671886) Derivatives and Analogs
The reactive nature of 1H-indole-5-carbonyl chloride makes it an excellent starting point for elaborating the indole core into more complex structures. The acyl chloride can readily react with various nucleophiles, enabling the attachment of diverse side chains and functional groups at the 5-position, significantly expanding the chemical space accessible from this simple precursor.
This compound, or its parent carboxylic acid, is a key reactant for preparing a variety of substituted indole derivatives with potential biological applications. sigmaaldrich.comfishersci.ca The C-5 position can be functionalized to create molecules that are investigated as potential therapeutics. For instance, it is used as a reactant in the preparation of pyridyl-ethenyl-indoles, which are studied as potential anticancer immunomodulators by inhibiting the enzyme tryptophan dioxygenase. sigmaaldrich.comfishersci.ca Another application is in the synthesis of indirubin (B1684374) derivatives and in the metal-free autoxidative coupling reactions to form indolyl-quinolines. sigmaaldrich.com
In acid-catalyzed reactions, indole-5-carboxylic acid can undergo oligomerization, reacting with thiols like 1,2-ethanedithiol (B43112) to yield complex adducts and dimers, demonstrating its capacity to build intricate molecular frameworks. mdpi.com
Table 1: Examples of Complex Indoles Derived from 1H-Indole-5-carboxylic Acid
| Derivative Class | Synthetic Application/Target |
|---|---|
| Pyridyl-ethenyl-indoles | Potential anticancer immunomodulators |
| Indolyl-quinolines | Synthesized via metal-free coupling |
| Indirubin derivatives | Synthesis of bioactive compounds |
This table summarizes classes of derivatives synthesized using 1H-indole-5-carboxylic acid as a key reactant.
The indole ring is a foundational component of countless fused polycyclic and heterocyclic systems, many of which possess significant biological activity. beilstein-journals.orgrsc.orgnih.gov The synthesis of these scaffolds often involves the cyclization of appropriately substituted indole precursors. While direct examples of this compound participating in the ring-forming step of a fused system were not prominently featured in the search results, its functional group is a key anchor for attaching moieties that can undergo subsequent cyclization.
For example, the carbonyl chloride can be converted into an amide or ester, and the appended group can contain functionality that allows for intramolecular reactions, such as Pictet-Spengler or Heck-type cyclizations, to build new rings onto the indole core. beilstein-journals.org The development of hybrid molecules by combining the indole scaffold with other heterocycles is a strategy to create compounds with interesting biological activities, and the 5-carbonyl group is a logical point of connection for such endeavors. researchgate.net
Strategic Utilization in the Total Synthesis of Complex Organic Molecules
Indole alkaloids represent a vast and diverse class of natural products, many of which are targets for total synthesis due to their complex structures and potent biological activities. rsc.orgnih.gov Functionalized building blocks like this compound are crucial for introducing the indole core efficiently during a synthetic campaign. The acyl chloride provides a reactive site for coupling with other fragments of the target molecule.
For instance, the total synthesis of bis- and tris-indole alkaloids often involves the coupling of multiple indole units, sometimes through linker moieties. nih.gov While a specific, documented total synthesis of a major natural product beginning with this compound is not detailed in the provided search results, the use of indole acyl chlorides as intermediates is a recognized strategy. nih.gov The ability to form stable amide or ester bonds makes it a reliable tool for linking a C-5 substituted indole to another part of a complex molecular target.
Derivatization Strategies for Expanding Molecular Diversity and Functionality
The primary reactivity of this compound involves nucleophilic acyl substitution, where the chloride is displaced by a nucleophile. This reaction is exceptionally reliable for forming new ester and amide bonds, providing a straightforward method to generate libraries of compounds with diverse functionalities appended to the indole C-5 position.
The reaction of this compound with various alcohols yields the corresponding indole-5-carboxylate esters. This esterification is a common derivatization strategy. Alternatively, the parent 1H-indole-5-carboxylic acid can be esterified using different reagents and conditions. For example, tert-butyl esters of indole-5-carboxylic acid have been prepared by reacting the acid with tert-butyl trichloroacetimidate. researchgate.net The synthesis of the ethyl ester, a common derivative, is also well-established. cymitquimica.comcymitquimica.com These ester derivatives serve as valuable intermediates in organic synthesis, as the ester group can be less reactive than the acyl chloride but can still be hydrolyzed or used in other transformations. cymitquimica.com
Table 2: Synthesized Ester Derivatives of 1H-Indole-5-carboxylic Acid
| Ester Type | Common Name | CAS Number (Ester) |
|---|---|---|
| Methyl Ester | Methyl 1H-indole-5-carboxylate | 1011-65-0 |
| Ethyl Ester | Ethyl 1H-indole-5-carboxylate | 32996-16-0 |
This table lists common ester derivatives prepared from 1H-indole-5-carboxylic acid. researchgate.netcymitquimica.comnih.gov
Perhaps the most widespread application of this compound is in the synthesis of amides. The reaction with primary or secondary amines proceeds readily to form a stable amide bond. This amidation reaction is fundamental to medicinal chemistry for linking the indole core to other pharmacophores or building blocks.
A series of novel N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their potential as cholinesterase inhibitors. researchgate.net In another example, the parent carboxylic acid was used as a reactant to prepare amide conjugates with the anti-inflammatory drug ketoprofen (B1673614), creating hybrid molecules investigated as inhibitors of the Hedgehog signaling pathway. sigmaaldrich.comfishersci.ca The general conversion of the carboxylic acid group to an amide by reacting with an appropriate amine is a foundational step in creating diverse indole derivatives.
Table 3: Examples of Synthesized Amide Derivatives
| Amine Reactant | Resulting Amide Derivative Class | Application/Study |
|---|---|---|
| N-benzylpiperidine | N-benzylpiperidine amides of 1H-indole-5-carboxylic acid | Cholinesterase inhibitors |
| Ketoprofen | Amide conjugates of ketoprofen and indole-5-carboxylic acid | Hedgehog pathway inhibitors |
This table highlights examples of amide derivatives synthesized from this compound or its parent acid. sigmaaldrich.comfishersci.caresearchgate.net
Generation of Other Acyl Derivatives
This compound is a highly reactive acylating agent due to the electrophilic nature of the carbonyl carbon. This reactivity allows for its efficient conversion into a variety of other acyl derivatives, such as amides and esters, through nucleophilic acyl substitution reactions. beilstein-journals.org These transformations are fundamental in medicinal chemistry and materials science for creating diverse molecular structures from a common indole-based building block.
The general mechanism involves the attack of a nucleophile (such as an amine or an alcohol) on the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the new, more stable acyl derivative. beilstein-journals.org
Amide Formation (Aminolysis)
The reaction of this compound with primary or secondary amines is a direct and widely used method for the synthesis of 1H-indole-5-carboxamides. acs.org This reaction, often an application of the Schotten-Baumann conditions, typically proceeds rapidly in a suitable aprotic solvent, often in the presence of a base (like a tertiary amine or pyridine) to neutralize the hydrogen chloride byproduct. unimi.it
For example, the synthesis of N-substituted indole carboxamides can be achieved by reacting the indole carbonyl chloride with an appropriate amine. mdpi.com A general procedure involves adding the acyl chloride to a solution of the amine in a solvent like chloroform (B151607) or a mixture of acetonitrile (B52724) and toluene (B28343). unimi.itmdpi.com The reaction may be performed at room temperature or require heating under reflux to go to completion. unimi.itmdpi.com
Ester Formation (Alcoholysis)
Similarly, this compound can be converted to 1H-indole-5-carboxylate esters by reacting it with an alcohol (alcoholysis). The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. As with amide formation, a base is often added to scavenge the HCl produced. While direct examples starting from this compound are not prevalent in the cited literature, the synthesis of indole-5-carboxylate esters is a known transformation, often accomplished by coupling the corresponding carboxylic acid with an alcohol using reagents like EDC and DMAP. nih.gov The high reactivity of the acyl chloride provides a more direct route to these esters.
The following table summarizes representative conditions for the synthesis of acyl derivatives, based on analogous reactions with substituted indole-2-carbonyl chlorides. mdpi.com
Table 1: Synthesis of Acyl Derivatives from Indole Carbonyl Chlorides
| Starting Indole Acyl Chloride | Nucleophile | Product | Reaction Conditions | Reference |
| 5-Methoxyindole-2-carbonyl chloride | 2-Aminobenzophenone | N-(2-Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamide | Chloroform (CHCl₃), Sodium Ethoxide (NaOC₂H₅), Reflux, 4h | mdpi.com |
| 5-Methoxyindole-2-carbonyl chloride | 2-Amino-5-chlorobenzophenone | N-[2-(Benzoyl-4-chlorophenyl)]-5-methoxy-1H-indole-2-carboxamide | Chloroform (CHCl₃), Sodium Ethoxide (NaOC₂H₅), Reflux, 4h | mdpi.com |
| 5-Chloroindole-2-carbonyl chloride | 3-Aminobenzophenone | N-[3-Benzoylphenyl]-5-chloro-1H-indole-2-carboxamide | Acetonitrile/Toluene, Reflux, 24h | mdpi.com |
Catalytic Transformations Involving 1h Indole 5 Carbonyl Chloride
Transition Metal-Catalyzed Processes
Transition metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, and the indole (B1671886) nucleus is no exception. The strategic placement of the carbonyl chloride at the C5 position of the indole ring provides a unique anchor point for a variety of metal-catalyzed cross-coupling and functionalization reactions.
Palladium-Catalyzed Carbonylative Reactions and Functionalizations
Palladium catalysis stands as a paramount tool for the construction and elaboration of indole frameworks. acs.org Carbonylative reactions, in particular, offer a direct and efficient pathway to introduce carbonyl-containing moieties, which are prevalent in numerous biologically active molecules. beilstein-journals.orgnih.gov While direct palladium-catalyzed carbonylative functionalization of the C-H bond at other positions of the indole ring has been explored, the presence of the carbonyl chloride at the 5-position of 1H-indole-5-carbonyl chloride offers a pre-activated handle for a range of palladium-catalyzed transformations.
The general mechanism for many palladium-catalyzed carbonylative reactions involves the oxidative addition of a palladium(0) species to an organic halide or triflate, followed by carbon monoxide insertion to form a palladium-acyl intermediate. This intermediate can then undergo reductive elimination with a suitable nucleophile to afford the desired carbonyl derivative. beilstein-journals.orgnih.gov In the context of this compound, the acyl chloride itself can be the subject of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira couplings, to forge new carbon-carbon bonds.
Recent advancements have focused on the direct C-H carbonylation of indoles. For instance, Zhao and co-workers developed a palladium-catalyzed direct carbonylation of indoles with boronic acids to synthesize indol-3-yl aryl ketones. researchgate.net While this methodology targets the C3-position, the principles can be conceptually extended to the functionalization of the pre-existing carbonyl group at the C5-position of this compound.
A notable development in palladium-catalyzed indole functionalization is the carbonylative cyclization of ortho-alkynylanilines, which provides access to various indole derivatives. beilstein-journals.org These reactions often proceed through a cascade of events including CO insertion and subsequent cyclization. beilstein-journals.org The reactivity of the acyl chloride in this compound can be harnessed in domino reactions, where an initial palladium-catalyzed coupling at the acyl chloride is followed by a secondary cyclization event involving other positions of the indole ring. beilstein-journals.orgnih.gov
Table 1: Examples of Palladium-Catalyzed Carbonylative Reactions for Indole Functionalization
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)₂ / DPEPhos | 2-Alkynylanilines, TFBen (CO source) | 1-(1H-indol-1-yl)-2-arylethan-1-ones | nih.gov |
| Pd(tfa)₂ / p-benzoquinone | 2-Alkynylanilines | Methyl 1-benzyl-1H-indole-3-carboxylates | beilstein-journals.orgbeilstein-journals.org |
| PdI₂ / KI | 1-(2-Aminoaryl)-2-yn-1-ols | Indol-2-acetic esters | beilstein-journals.org |
| PdCl₂(PPh₃)₂ | Indolylborates, Prop-2-ynyl carbonates | Cyclopenta[b]indoles | clockss.org |
This table presents general palladium-catalyzed carbonylative reactions of indole derivatives, which are conceptually applicable to transformations involving this compound.
Rhodium-Catalyzed Transformations in Indole Chemistry
Rhodium catalysis has emerged as a powerful tool for the functionalization of indoles, often showcasing unique selectivity and reactivity profiles compared to palladium. researchgate.net Rhodium catalysts are particularly adept at mediating C-H activation and annulation reactions, providing access to complex, fused indole architectures. nih.gov While direct C-H functionalization of the indole nucleus is a major focus, the principles of rhodium catalysis can be applied to reactions involving the pre-functionalized this compound.
For instance, rhodium(III)-catalyzed C-H activation of N-substituted indoles at the C2 position, followed by coupling with various partners, is a well-established strategy. nih.gov The carbonyl chloride group at the C5 position of this compound can serve as a directing group or a reactive handle in multi-step sequences involving rhodium catalysis. A rhodium-catalyzed C-H activation at another position of the indole ring could be followed by a reaction at the C5-carbonyl chloride, or vice-versa, to construct intricate molecular frameworks.
Rhodium catalysts have also been employed in the synthesis of indoles through the cycloisomerization of ortho-alkynylanilines and the annulation of acetanilides with alkynes. researchgate.net Furthermore, rhodium-catalyzed tandem cyclization-addition reactions of 2-ethynylanilines with isocyanates have been developed to produce 2-substituted indole-3-carboxamides. organic-chemistry.org These methodologies highlight the versatility of rhodium in constructing the indole core, and by extension, in the further functionalization of derivatives like this compound.
A significant advancement is the rhodium-catalyzed alkoxycarbonylation and acylation of indolines using anhydrides as the carbonyl source, which provides a direct route to C7-carbonylated indolines. acs.org This demonstrates the potential of rhodium catalysis for introducing carbonyl functionalities, a transformation that complements the existing carbonyl group in this compound for further derivatization.
Gold-Catalyzed Reactions for Indole Functionalization
Homogeneous gold catalysis has witnessed a surge in interest for its ability to activate C-C multiple bonds under mild conditions, enabling a plethora of transformations for indole functionalization. unimi.it Gold catalysts, typically in the +1 or +3 oxidation state, exhibit strong Lewis acidity and a high affinity for alkynes and allenes, facilitating nucleophilic attack from the electron-rich indole ring. unimi.itnih.gov
A common reaction manifold involves the gold-catalyzed hydroarylation of alkenes and alkynes with indoles. The mechanism often involves the π-activation of the unsaturated bond by the gold catalyst, followed by nucleophilic attack from the C3 position of the indole. unimi.it For this compound, while the C3 position remains the most nucleophilic, the electron-withdrawing nature of the C5-substituent might influence the reactivity.
Gold catalysts have also been shown to catalyze the direct alkynylation of indoles using hypervalent iodine reagents. beilstein-journals.org This provides a direct method to install an alkyne moiety, which can then be further manipulated. In the context of this compound, such a reaction would yield a bifunctional intermediate with both an acyl chloride and an alkyne, opening up avenues for diverse synthetic elaborations.
Interestingly, gold catalysis can also induce a reactivity umpolung of the indole ring. By generating a gold carbene intermediate at the C3 position, the typically nucleophilic C3 can be rendered electrophilic, allowing for reactions with nucleophiles. nih.gov This reversal of reactivity offers a powerful strategy for the synthesis of unconventionally substituted indoles.
Table 2: Overview of Gold-Catalyzed Indole Functionalizations
| Catalyst Type | Reaction Type | Substrates | Product Type | Reference |
| Au(I) | Hydroarylation | Indoles, Alkenes/Alkynes | 3-Alkyl/Vinyl indoles | unimi.itnih.gov |
| Au(III) | Michael Addition | Indoles, α,β-Unsaturated compounds | 3-Alkylated indoles | unimi.it |
| Au(I) | Cycloisomerization | Ynamides | Fused Indole Systems | mdpi.com |
| Au(I) | Nitrene Transfer | ortho-Azidoarylalkynes | Electrophilic Indole Intermediate | nih.gov |
This table illustrates general gold-catalyzed reactions of indole derivatives, the principles of which can be applied to the functionalization of this compound.
Photoredox Catalysis and Visible-Light-Mediated Reactions
In recent years, photoredox catalysis has emerged as a powerful and sustainable platform for organic synthesis, enabling the generation of radical intermediates under mild conditions using visible light. aablocks.comacs.org This approach has been successfully applied to the functionalization of indoles, providing novel pathways for C-H functionalization, acylation, and cyclization reactions. mdpi.comrhhz.net
Development of Visible-Light-Promoted Transformations
The development of visible-light-promoted transformations for indoles has been driven by the desire for greener and more efficient synthetic methods. acs.org These reactions typically employ a photocatalyst, such as a ruthenium or iridium complex, or an organic dye, which absorbs visible light and initiates a single-electron transfer (SET) process. aablocks.com
One of the early and significant applications of this technology in indole chemistry is the visible-light-mediated C3-formylation of indoles. aablocks.com This transformation often utilizes a one-carbon source and a photocatalyst to generate a formyl radical equivalent that reacts with the indole. Similarly, visible-light-induced C3-acylation of indoles has been achieved using aryldiazonium salts and carbon monoxide, providing a transition-metal-free route to indol-3-yl aryl ketones. rhhz.net
The synthesis of indoles themselves can also be accomplished using visible light. For instance, the radical cyclization of enamines to form indoles has been demonstrated using an iridium photosensitizer under aerobic conditions. acs.org Furthermore, photo-promoted radical-induced dehalogenation and intramolecular reductive cyclization of 2-halobenzenesulfonamides offer a metal-free pathway to indoles and oxindoles. rsc.org These methods underscore the potential of visible light to construct and functionalize the indole core.
Mechanisms of Radical Generation and Subsequent Cyclization Pathways
The key to visible-light-mediated reactions is the generation of radical intermediates. In a typical photoredox cycle, the photocatalyst absorbs a photon and is excited to a higher energy state. This excited state can then act as either an oxidant or a reductant, initiating a SET event with a substrate molecule. aablocks.com
For the acylation of indoles, an acyl radical is often the key intermediate. This can be generated from various precursors, such as α-ketoacids, aldehydes, or acyl chlorides, through a photoredox-catalyzed process. mdpi.comnih.gov For example, the reaction of an α-ketoacid with a photoexcited catalyst can lead to decarboxylation and the formation of an acyl radical. nih.gov This acyl radical can then add to the electron-rich indole nucleus.
In cyclization reactions, a radical is typically generated on a side chain attached to the indole precursor. This radical can then undergo an intramolecular cyclization onto the indole ring or another part of the molecule. acs.orgnih.gov For example, the photolysis of an alkyl iodide can generate an alkyl radical, which can then cyclize. nih.gov The mechanism often involves a cascade of radical addition and cyclization steps. mdpi.com DFT calculations and mechanistic experiments have been instrumental in elucidating these complex reaction pathways. chim.it
The generation of nitrogen-centered radicals from indole derivatives under photocatalytic conditions has also been explored, leading to intra- and intermolecular cascade cyclizations for the synthesis of complex indole alkaloids. rsc.org These radical-based strategies offer a powerful and complementary approach to traditional ionic reactions for the construction and functionalization of the indole scaffold.
Organocatalytic Approaches in Conjunction with Acyl Chlorides
The intersection of organocatalysis with acyl chlorides, such as this compound, opens avenues for novel asymmetric transformations. While direct, documented applications of this compound in organocatalytic reactions are not extensively reported in the literature, the principles of organocatalysis allow for the postulation of its role in such transformations. The reactivity of the acyl chloride functional group makes it a suitable partner for a variety of organocatalytic activation modes, leading to the formation of valuable chiral molecules.
One of the prominent strategies in this context is the kinetic resolution of racemic alcohols or amines. In a hypothetical scenario, an organocatalyst can selectively catalyze the acylation of one enantiomer of a racemic secondary alcohol with this compound, leaving the other enantiomer unreacted. This process results in the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol. Chiral isothioureas, for instance, have emerged as powerful catalysts for such kinetic resolutions.
The proposed mechanism involves the reaction of the chiral isothiourea catalyst with this compound to form a highly reactive chiral acylammonium salt. This intermediate then serves as the acylating agent. The steric and electronic properties of the chiral catalyst create a diastereomeric transition state when interacting with the enantiomers of the racemic alcohol. This difference in the energy of the transition states leads to a significant difference in the rate of acylation for the two enantiomers, enabling their separation.
A representative, albeit hypothetical, kinetic resolution of a racemic secondary alcohol, such as 1-phenylethanol, using this compound in the presence of a chiral isothiourea catalyst is depicted below.
Table 1: Hypothetical Kinetic Resolution of (±)-1-Phenylethanol with this compound
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (%) |
| 1 | (S)-HyperBTM | 5 | 12 | 50 | >99 |
| 2 | (R)-HyperBTM | 5 | 12 | 50 | >99 |
| 3 | Tetramisole (B1196661) | 5 | 12 | 50 | 10 |
| 4 | (S)-HyperBTM | 1 | 24 | 48 | 95 |
The data in Table 1 illustrates the expected outcomes of such a reaction. The use of a chiral catalyst like (S)- or (R)-HyperBTM would be expected to lead to high enantiomeric excess of the unreacted alcohol at approximately 50% conversion. In contrast, an achiral catalyst like tetramisole would show poor enantioselectivity. Lowering the catalyst loading would likely require longer reaction times to achieve similar conversion and may slightly decrease the enantioselectivity.
This organocatalytic approach, if realized, would provide a valuable method for the synthesis of chiral indole-containing esters and optically active alcohols, which are important building blocks in medicinal chemistry and materials science. The mild reaction conditions and the metal-free nature of organocatalysis make it an attractive and sustainable strategy.
Computational and Theoretical Studies on 1h Indole 5 Carbonyl Chloride Reactivity and Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. rsc.orgresearchgate.net For 1H-Indole-5-carbonyl chloride, DFT methods can be used to calculate its optimized geometry, electron density distribution, and molecular orbital energies. These calculations reveal that the indole (B1671886) ring acts as an electron-rich aromatic system, while the carbonyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. wikipedia.orglibretexts.org This electronic arrangement is fundamental to its chemical behavior.
Theoretical calculations for indole derivatives have shown that substituents significantly influence the electronic properties of the indole ring. nih.gov An electron-withdrawing group at the 5-position, such as the carbonyl chloride, lowers the energy of the molecular orbitals and affects the electron density across the entire molecule, which in turn governs its reactivity in chemical transformations. rsc.org
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.me In a typical reaction, the HOMO of the nucleophile interacts with the LUMO of the electrophile. libretexts.org
For this compound, the HOMO is primarily located on the electron-rich indole ring system, making it the molecule's nucleophilic center. Conversely, the LUMO is centered on the carbonyl carbon of the acyl chloride group. This carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), making it very electron-deficient and thus highly electrophilic. The large energy gap and spatial separation between the HOMO and LUMO can make intramolecular reactions less likely, while the low-lying LUMO on the acyl chloride group makes it an excellent site for attack by external nucleophiles. The interaction between a nucleophile's HOMO and the LUMO of the carbonyl carbon dictates the course of nucleophilic acyl substitution reactions, which are characteristic of acyl chlorides. ucsb.edu
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Indole | -5.52 | -0.21 | 5.31 |
| 1H-Indole-5-carbaldehyde | -6.01 | -1.85 | 4.16 |
| This compound | -6.25 | -2.10 | 4.15 |
Table 1. Representative calculated Frontier Molecular Orbital energies for indole and related derivatives. Values are illustrative and based on typical DFT calculations, demonstrating the effect of an electron-withdrawing substituent at the C5 position on the orbital energies. A lower LUMO energy indicates higher electrophilicity.
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. These "reactivity descriptors" are calculated from the electronic structure and help predict the behavior of a molecule in a chemical reaction. researchgate.net
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, defining its strength as an electrophile. A higher value indicates greater electrophilicity. rsc.org
For this compound, these indices would confirm its strong electrophilic character. The high electronegativity and electrophilicity index, combined with the local electrophilicity at the carbonyl carbon, pinpoint this position as the primary site for nucleophilic attack.
| Reactivity Index | Definition | Calculated Value (a.u.) | Interpretation for this compound |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 4.175 | High tendency to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.075 | Moderately resistant to electron cloud deformation. |
| Softness (S) | S = 1/η | 0.482 | Moderately polarizable. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | 4.20 | Strong electrophile. |
Table 2. Hypothetical but representative global reactivity indices for this compound calculated using DFT. These values quantify the molecule's reactive nature.
Elucidation of Reaction Pathways and Transition State Characterization
Computational chemistry allows for the detailed mapping of reaction mechanisms by calculating the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.org For this compound, a key reaction to study is its nucleophilic acyl substitution with a nucleophile (e.g., an alcohol or amine).
Computational studies on acyl chlorides have investigated whether this reaction proceeds through a concerted SN2-like pathway or a stepwise mechanism involving a stable tetrahedral intermediate. nih.gov For many simple acyl chlorides, calculations show that the reaction often proceeds via a concerted mechanism where the tetrahedral structure is a transition state rather than a true intermediate. nih.gov By calculating the energy profile, chemists can determine the activation energy (the energy barrier of the transition state), which is crucial for predicting reaction rates. Characterizing the transition state geometry reveals the precise arrangement of atoms as the new bond forms and the leaving group (chloride) departs. rsc.org
Machine Learning and Artificial Intelligence in Organic Reaction Prediction and Optimization
The field of chemical synthesis is increasingly benefiting from the application of machine learning (ML) and artificial intelligence (AI). researchgate.net These technologies leverage vast amounts of existing reaction data to build predictive models that can forecast reaction outcomes, suggest optimal conditions, and even propose novel synthesis pathways. nih.gov
Predicting the outcome of an organic reaction is a primary application of AI in chemistry. nih.gov Models are trained on large databases of known reactions, such as Reaxys, learning the complex patterns of chemical transformations. acs.org Early approaches often relied on predefined reaction templates, but modern methods use more sophisticated algorithms like neural networks and advanced transformer-based architectures (e.g., molT5) that can process molecular structures directly. mdpi.comacs.org
These algorithms can predict the major product of a reaction given a set of reactants and reagents. nih.gov For a molecule like this compound, an ML model could be trained to predict the product of its reaction with a wide variety of nucleophiles, accurately capturing the expected nucleophilic acyl substitution.
Beyond predicting the identity of the product, advanced ML models can also forecast quantitative aspects of a reaction, such as its yield and selectivity (e.g., regioselectivity or stereoselectivity). acs.orgucla.edunih.gov This is achieved by training the models on datasets that include detailed experimental outcomes. The model learns the relationships between reactants, reagents, solvents, catalysts, temperature, and the resulting yield. acs.org
This predictive capability is highly valuable for optimizing synthetic procedures. Instead of relying solely on trial-and-error experimentation, chemists can use these models to perform in silico screening of various reaction conditions to identify those most likely to produce the desired product in high yield and purity. bohrium.com For instance, a model could predict the optimal amine and base combination to maximize the yield of a specific amide derivative from this compound.
| Model Input | Example | Model Output | Predicted Value |
| Electrophile | This compound | Product | N-benzyl-1H-indole-5-carboxamide |
| Nucleophile | Benzylamine | Yield | 92% |
| Solvent | Dichloromethane (B109758) | Selectivity | >99% (N-acylation) |
| Base | Triethylamine (B128534) | ||
| Temperature | 25°C |
Table 3. An illustrative example of how a machine learning model would predict the outcome and yield for a reaction involving this compound. The model takes reactants and conditions as input and provides a predicted product structure and expected yield.
Advanced Analytical Characterization Techniques for 1h Indole 5 Carbonyl Chloride and Its Derivatives
Spectroscopic Methods for Comprehensive Structural Elucidationpreprints.orgresearchgate.net
Spectroscopic techniques are indispensable for the detailed characterization of molecular structures. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer a comprehensive understanding of the atomic and molecular composition of 1H-Indole-5-carbonyl chloride and its derivatives. preprints.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of indole (B1671886) derivatives, the proton on the nitrogen of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. The aromatic protons of the indole core and any substituents exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the substitution pattern. For instance, in 1-substituted indoles, the absence of the N-H proton signal and the appearance of signals corresponding to the substituent on the nitrogen atom are key indicators. journals.co.za
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the acid chloride group in this compound is expected to resonate at a significantly downfield chemical shift. The carbon atoms of the indole ring also show characteristic chemical shifts that are influenced by the substituents. For example, the presence of an electron-withdrawing group like a carbonyl chloride at the 5-position will affect the chemical shifts of the surrounding aromatic carbons.
Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives
| Compound | Nucleus | Chemical Shift (δ) in ppm |
|---|---|---|
| Indole-5-carboxaldehyde | ¹H NMR | 10.0 (s, 1H, CHO), 8.2 (s, 1H, H4), 7.9 (d, 1H, H6), 7.5 (d, 1H, H7), 7.3 (t, 1H, H2), 6.6 (m, 1H, H3) |
| ¹³C NMR | 192.5 (CHO), 139.0 (C7a), 132.0 (C5), 127.8 (C3a), 125.5 (C4), 125.0 (C2), 122.0 (C6), 111.5 (C7), 103.0 (H3) chemicalbook.comchemicalbook.com | |
| 1-Ethyl-1H-indole-5-carbaldehyde | ¹H NMR | 9.96 (s, 1H), 8.31 (s, 1H, H2), 7.75 (s, 1H, H7), 7.29 (d, 1H, J = 1.2 Hz, H4), 4.22 (q, 2H, J = 7.3 Hz), 1.55 (t, 3H, J = 7.3 Hz) |
| ¹³C NMR | 184.2, 138.0 (C5), 128.9 (C7), 121.8 (C3), 42.1 (CH₂), 15.0 (CH₃) |
Note: The specific chemical shifts for this compound may vary slightly based on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to specific vibrational modes.
Key vibrational frequencies for indole derivatives include:
N-H Stretching: A characteristic band for the N-H group in the indole ring typically appears in the region of 3200-3500 cm⁻¹. researchgate.netmdpi.com
C=O Stretching: The carbonyl group of the acid chloride is highly electrophilic and exhibits a strong absorption band at a higher frequency, generally in the range of 1750-1815 cm⁻¹. The exact position can be influenced by conjugation with the indole ring. For comparison, the carbonyl stretch of an aldehyde, like in indole-5-carbaldehyde, is found around 1705 cm⁻¹.
C-Cl Stretching: The stretching vibration of the carbon-chlorine bond of the acid chloride typically appears in the fingerprint region, usually between 600 and 800 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring are observed in the 1450-1620 cm⁻¹ region. researchgate.net
The conversion of a carboxylic acid to a carbonyl chloride can be monitored by the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of the sharp, high-frequency C=O stretching band of the carbonyl chloride. preprints.org
Table 2: Key FTIR Absorption Bands for Indole Derivatives
| Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H (stretch, indole ring) | 3200-3500 researchgate.netmdpi.com |
| C=O (stretch, acid chloride) | 1750-1815 |
| C=O (stretch, aldehyde) | ~1705 |
| C=C (stretch, aromatic ring) | 1450-1620 researchgate.net |
| C-Cl (stretch) | 600-800 |
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)researchgate.netwhiterose.ac.uk
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. preprints.orgresearchgate.net This technique is crucial for confirming the molecular formula of newly synthesized compounds. preprints.org For this compound, HRMS would confirm the expected molecular formula of C₉H₆ClNO.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.netwhiterose.ac.uk This hyphenated technique is particularly useful for analyzing complex mixtures and for the characterization of derivatives of this compound. researchgate.netwhiterose.ac.uk In LC-MS, the sample is first separated by the LC column, and the eluting components are then introduced into the mass spectrometer for detection and identification. This is a powerful tool for monitoring reaction progress, identifying byproducts, and confirming the molecular weight of the desired product. whiterose.ac.uksci-hub.se
Chromatographic Techniques for Purity Assessment and Mixture Separationresearchgate.netbenchchem.comwhiterose.ac.ukresearchgate.net
Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic techniques in this context.
High-Performance Liquid Chromatography (HPLC) for Compound Analysisresearchgate.netwhiterose.ac.uk
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally labile compounds like this compound and its derivatives. acs.orgmdpi.com The purity of final compounds is often determined to be greater than 95% by HPLC analysis. acs.orgmdpi.com
A typical HPLC system consists of a pump to deliver the mobile phase, an injector, a column containing the stationary phase, and a detector. For indole derivatives, a reverse-phase HPLC setup is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic acid for better peak shape. sielc.comhzdr.de The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time, the time it takes for a compound to elute from the column, is a characteristic property of the compound under specific chromatographic conditions. By comparing the retention time of a sample to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment.
Gas Chromatography (GC) for Volatile Derivative Analysisresearchgate.net
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. mdpi.com While this compound itself may not be sufficiently volatile or thermally stable for direct GC analysis, its volatile derivatives can be analyzed using this method. For instance, ester derivatives of indole carboxylic acids can be analyzed by GC.
In GC, the sample is vaporized and injected into a heated column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile phase. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster and have shorter retention times. GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and identification of the components in a mixture. This is particularly useful for analyzing complex mixtures of volatile indole derivatives. mdpi.com
Emerging Research Directions and Future Outlook
Development of Novel and Atom-Economical Synthetic Methodologies
The pursuit of sustainable chemical manufacturing has spurred the development of novel synthetic routes to indole (B1671886) derivatives that are both efficient and environmentally benign. openmedicinalchemistryjournal.com For 1H-Indole-5-carbonyl chloride, this translates to moving beyond traditional methods that may involve harsh reagents or generate significant waste.
Future methodologies are expected to focus on C-H activation strategies, which allow for the direct functionalization of the indole core, thereby reducing the number of synthetic steps. thieme-connect.com For instance, palladium-catalyzed cyclization reactions of N-aryl imines offer an atom-economic pathway to the indole ring, which could be adapted for precursors of this compound. thieme-connect.comorganic-chemistry.org These methods often utilize molecular oxygen as the terminal oxidant, presenting a green alternative to stoichiometric oxidants. thieme-connect.com
Another promising avenue is the use of carbonylative cyclization reactions. nih.govbeilstein-journals.org These reactions introduce the carbonyl group, a key feature of this compound, in a single, efficient step. Research in this area is exploring the use of safer and more accessible sources of carbon monoxide. nih.gov
The table below summarizes potential atom-economical approaches for the synthesis of indole scaffolds, which could be foundational for producing this compound.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Palladium-Catalyzed Oxidative C-H Cyclization | Utilizes readily available anilines and ketones; employs O2 as the oxidant. thieme-connect.comorganic-chemistry.org | High atom economy, operational simplicity, and use of a green oxidant. thieme-connect.comorganic-chemistry.org |
| Rhodium(III)-Catalyzed Annulation | Step- and atom-economic synthesis from arylhydrazines and alkynes with low catalyst loading. thieme-connect.com | High efficiency and suitability for large-scale synthesis. thieme-connect.com |
| Copper-Catalyzed Domino Reaction | One-pot synthesis from 2-haloanilines and 1,3-dicarbonyl compounds under ligand-free conditions. organic-chemistry.org | Simplicity, generality, and cost-effectiveness. organic-chemistry.org |
| Metal-Catalyzed Carbonylative Cyclization | Direct introduction of the carbonyl moiety during ring formation. nih.govbeilstein-journals.org | Convergent synthesis, potentially reducing overall step count. nih.gov |
Exploration of Unconventional Reactivity Profiles and Selectivity Control
While the acyl chloride functional group in this compound imparts a high degree of reactivity towards nucleophiles, future research will likely delve into more nuanced and selective transformations. A key challenge in indole chemistry is controlling regioselectivity, particularly in functionalizing the benzene (B151609) portion of the molecule. nih.gov
Emerging research is focused on developing catalytic systems that can direct reactions to specific positions on the indole ring. For instance, copper-catalyzed C5-H alkylation has been demonstrated for indoles bearing a carbonyl group at the C3 position, highlighting the potential for remote C-H functionalization. nih.gov Such methodologies could be adapted to selectively modify the indole core of this compound, opening up new avenues for creating complex molecular architectures.
Furthermore, the exploration of unconventional reaction partners and conditions will expand the synthetic utility of this compound. This includes the use of photoredox catalysis and electrochemistry to access novel reactivity patterns that are not achievable through traditional thermal methods. organic-chemistry.org These techniques can enable milder reaction conditions and provide unique selectivity.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms are emerging as powerful tools to address these scalability issues for indole derivatives. mdpi.comresearchgate.netuc.pt These technologies offer precise control over reaction parameters, enhanced safety, and the potential for continuous manufacturing. mdpi.comresearchgate.net
The synthesis of indole scaffolds, such as through the Fischer indole synthesis, has been successfully adapted to flow conditions. mdpi.comresearchgate.net This approach allows for rapid optimization of reaction conditions and can lead to higher yields and purity compared to batch processes. researchgate.net For a compound like this compound, a continuous flow process could streamline its production, making it more accessible for large-scale applications. mdpi.com
Automated synthesis platforms, which can perform multiple reactions in parallel, are accelerating the discovery of new indole derivatives and the optimization of their synthetic routes. nih.govrsc.orgresearchgate.netnih.gov By integrating automated synthesis with high-throughput screening, researchers can rapidly explore the chemical space around the this compound scaffold to identify molecules with desired properties. nih.govrsc.orgresearchgate.netnih.govfao.org
The benefits of integrating modern synthesis technologies are highlighted in the table below.
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Precise control of temperature, pressure, and reaction time; improved safety and scalability. mdpi.comresearchgate.netuc.pt | Enables efficient and scalable production, potentially at a lower cost. mdpi.com |
| Automated Synthesis | High-throughput reaction screening and optimization; rapid library generation. nih.govrsc.orgresearchgate.netnih.gov | Accelerates the discovery of new derivatives and optimization of synthetic protocols. nih.govrsc.orgresearchgate.netnih.govfao.org |
Applications as Precursors in Advanced Materials Science
The unique electronic and photophysical properties of the indole ring make it an attractive component for advanced materials. materialsciencejournal.org this compound, with its reactive carbonyl chloride handle, is a prime candidate for incorporation into polymers and other materials.
Polyindoles and indole-based polymers are being investigated for a range of applications due to their electrical conductivity, thermal stability, and redox activity. materialsciencejournal.orgrsc.orgresearchgate.net The carbonyl chloride group of this compound can be readily used to form amide or ester linkages, providing a straightforward method for integrating the indole moiety into polymer backbones. bioplasticsnews.comrsc.org This could lead to the development of novel biopolyesters and other functional polymers with tailored properties. bioplasticsnews.comrsc.org
Q & A
Q. What are the recommended safety protocols for handling 1H-Indole-5-carbonyl chloride in laboratory settings?
this compound requires stringent safety measures due to its reactivity and potential hazards. Researchers should:
- Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Work in a fume hood or glovebox to avoid inhalation of vapors, especially during reactions generating toxic byproducts (e.g., HCl gas) .
- Store the compound at -20°C in airtight, moisture-resistant containers to prevent decomposition .
- Dispose of waste via certified chemical disposal services to mitigate environmental risks .
Q. What is the established synthetic route for preparing this compound from indole-5-carboxylic acid?
The synthesis typically involves treating indole-5-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions:
React the carboxylic acid with excess SOCl₂ at 60–80°C for 4–6 hours.
Remove excess SOCl₂ via vacuum distillation.
Purify the product using cold diethyl ether to precipitate impurities .
Key considerations: Moisture must be excluded to avoid hydrolysis back to the carboxylic acid. Reaction progress can be monitored via FT-IR (disappearance of -OH stretch at 2500–3000 cm⁻¹) .
Q. How should researchers characterize the purity and structural integrity of this compound given incomplete physical property data?
Due to missing data (e.g., melting point), use complementary analytical methods:
- ¹H/¹³C NMR : Confirm the presence of the indole ring (δ 7.0–8.5 ppm for aromatic protons) and carbonyl chloride (C=O stretch at ~1750 cm⁻¹ in FT-IR) .
- HPLC-MS : Assess purity (>95%) and detect hydrolyzed byproducts (e.g., indole-5-carboxylic acid) .
- Elemental analysis : Verify molecular formula (C₉H₆NOCl, MW 180) .
Advanced Research Questions
Q. What mechanistic considerations are critical when employing this compound in nucleophilic acyl substitution reactions under anhydrous conditions?
The carbonyl chloride group is highly electrophilic, enabling reactions with amines (to form amides) or alcohols (to form esters). Key factors include:
- Solvent selection : Use dry dichloromethane or THF to stabilize intermediates and prevent hydrolysis.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered nucleophiles.
- Temperature control : Maintain reactions at 0–25°C to minimize side reactions (e.g., indole ring decomposition) .
Q. How does the electron-withdrawing effect of the carbonyl chloride group influence the reactivity of the indole ring in cross-coupling reactions?
The carbonyl chloride group deactivates the indole ring , reducing electron density at the 2- and 4-positions. This hampers electrophilic substitution but facilitates:
Q. What strategies can mitigate decomposition of this compound during long-term storage?
Q. What are the challenges in achieving regioselective functionalization of this compound, and how can reaction conditions be optimized?
The indole ring’s 3-position is most reactive, but competing reactions at the 2- or 6-positions may occur. To enhance selectivity:
- Use directing groups : Introduce temporary substituents (e.g., Boc-protected amines) to steer metal-catalyzed reactions.
- Optimize catalyst systems : For C-H activation, employ Pd(OAc)₂/Ag₂CO₃ with pivalic acid as an additive .
- Monitor reaction progress with LC-MS to identify side products early .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
